molecular formula C17H15F4NO2 B2888120 N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide CAS No. 1797183-09-5

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2888120
CAS No.: 1797183-09-5
M. Wt: 341.306
InChI Key: ZMNKVXYCIUMAAK-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a trifluoromethyl group and a fluorophenyl group, which contribute to its unique chemical properties

Scientific Research Applications

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.

    Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorophenylacetic acid and 3-(trifluoromethyl)benzoyl chloride.

    Formation of Intermediate: The 3-fluorophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Coupling Reaction: The acid chloride is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide intermediate.

    Methoxylation: The intermediate is further reacted with methanol in the presence of a catalyst, such as sulfuric acid, to introduce the methoxyethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

    Optimization of Reaction Conditions: Reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amine.

    Substitution: The trifluoromethyl and fluorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes or receptors, altering their activity.

    Pathways Involved: It modulates signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-3-(trifluoromethyl)benzamide
  • N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide
  • N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide

Uniqueness

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide is unique due to the presence of both a methoxyethyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential for diverse applications.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4NO2/c1-24-15(11-4-3-7-14(18)9-11)10-22-16(23)12-5-2-6-13(8-12)17(19,20)21/h2-9,15H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNKVXYCIUMAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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